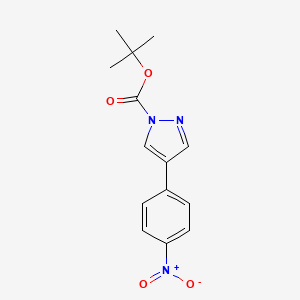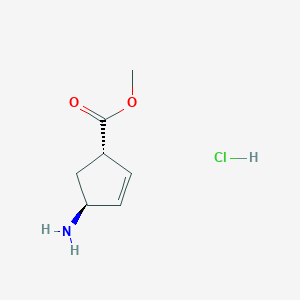
2-(2,2-Dibromocyclopropyl)ethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Dibromocyclopropyl)ethan-1-amine hydrochloride is an organic compound with the molecular formula C5H10Br2ClN It is a derivative of cyclopropane, featuring two bromine atoms attached to the cyclopropyl ring and an ethanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dibromocyclopropyl)ethan-1-amine hydrochloride typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a dibromocarbene precursor.
Bromination: The cyclopropane ring is then brominated using bromine or a brominating agent to introduce the two bromine atoms.
Amination: The brominated cyclopropane is reacted with an amine, such as ethanamine, under suitable conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
2-(2,2-Dibromocyclopropyl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.
Reduction Reactions: The compound can be reduced to form derivatives with fewer bromine atoms or different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups, such as carbonyl compounds.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide, typically under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Major Products
Substitution: Products may include 2-(2-hydroxycyclopropyl)ethan-1-amine or 2-(2-alkoxycyclopropyl)ethan-1-amine.
Reduction: Reduced derivatives with fewer bromine atoms.
Oxidation: Oxidized derivatives with carbonyl or carboxyl groups.
科学的研究の応用
2-(2,2-Dibromocyclopropyl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2,2-Dibromocyclopropyl)ethan-1-amine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The bromine atoms and the cyclopropyl ring can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(2,2-Dichlorocyclopropyl)ethan-1-amine hydrochloride
- 2-(2,2-Difluorocyclopropyl)ethan-1-amine hydrochloride
- 2-(2,2-Diiodocyclopropyl)ethan-1-amine hydrochloride
Uniqueness
2-(2,2-Dibromocyclopropyl)ethan-1-amine hydrochloride is unique due to the presence of bromine atoms, which can impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms can influence the compound’s electronic properties, making it suitable for specific applications where other halogens may not be as effective.
特性
分子式 |
C5H10Br2ClN |
|---|---|
分子量 |
279.40 g/mol |
IUPAC名 |
2-(2,2-dibromocyclopropyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C5H9Br2N.ClH/c6-5(7)3-4(5)1-2-8;/h4H,1-3,8H2;1H |
InChIキー |
WOPDMSSRAGZGNB-UHFFFAOYSA-N |
正規SMILES |
C1C(C1(Br)Br)CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[2-(3-aminocyclopentyl)ethyl]prop-2-ynamide,trifluoroaceticacid](/img/structure/B13516050.png)
![1-{Bicyclo[4.1.0]heptan-1-yl}-2-chloroethan-1-one](/img/structure/B13516051.png)





![tert-butyl3-ethynyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13516096.png)
![4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide](/img/structure/B13516117.png)
![1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol](/img/structure/B13516124.png)
